molecular formula C12H10BrN3O2 B5053892 {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile

{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile

Cat. No.: B5053892
M. Wt: 308.13 g/mol
InChI Key: RQHUDFZNEPJVMX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidinone ring (a five-membered ring with a nitrogen atom and a carbonyl group), an amino group attached to a nitrile group, and a bromophenyl group (a benzene ring with a bromine atom attached). Compounds with these functional groups are often used in the synthesis of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine. The bromine atom on the phenyl ring makes it more reactive, allowing for substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the polar nitrile and amine groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10(12(16)18)15-6-5-14/h1-4,10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHUDFZNEPJVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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